molecular formula C20H19N3OS B5860207 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5860207
M. Wt: 349.5 g/mol
InChI Key: BZDDOFWJFWRMJA-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features both isoquinoline and thiazole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of the Thiazole Moiety: This can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and thiazole moieties through an acetamide linkage, typically using amide bond formation reactions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions could target the thiazole ring or the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with isoquinoline and thiazole structures are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: can be compared with other isoquinoline-thiazole derivatives.

    Isoquinoline derivatives: Known for their diverse biological activities.

    Thiazole derivatives: Often explored for their antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other compounds.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-19(13-23-11-10-15-6-4-5-9-17(15)12-23)22-20-21-18(14-25-20)16-7-2-1-3-8-16/h1-9,14H,10-13H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDDOFWJFWRMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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